(2-Azanidylcyclohexyl)azanide; acide oxalique; platine(2+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

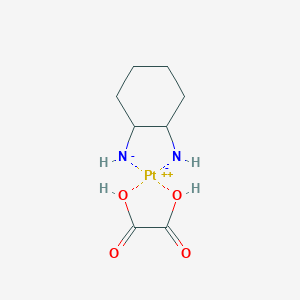

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a platinum(2+) ion coordinated with oxalic acid and (2-azanidylcyclohexyl)azanide ligands.

Applications De Recherche Scientifique

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions due to its unique coordination properties.

Medicine: It is being investigated for its potential use in chemotherapy treatments, similar to other platinum-based compounds like oxaliplatin.

Industry: The compound is used in industrial processes that require platinum-based catalysts.

Mécanisme D'action

Target of Action

The primary target of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), also known as Oxaliplatin, is DNA . This compound is known for its ability to inhibit DNA replication and repair .

Mode of Action

Oxaliplatin interacts with its target, DNA, by forming covalent bonds. This results in the formation of DNA adducts, which distort the DNA helix and prevent normal DNA replication and transcription .

Biochemical Pathways

The formation of DNA adducts by Oxaliplatin affects various biochemical pathways. The most significant of these is the DNA replication pathway. The distortion of the DNA helix prevents the normal functioning of DNA polymerase, an enzyme crucial for DNA replication. This leads to DNA replication stress and eventually cell death .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oxaliplatin are complex. It is administered intravenously, ensuring 100% bioavailability . The exact pharmacokinetic properties of Oxaliplatin are still under investigation.

Result of Action

The result of Oxaliplatin’s action at the molecular level is the inhibition of DNA replication, leading to cell death . At the cellular level, this results in a reduction in tumor size and improved patient survival rates in various types of cancer, including colorectal cancer and advanced ovarian cancer .

Action Environment

The action, efficacy, and stability of Oxaliplatin can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the drug’s stability and efficacy. Additionally, the presence of other chemotherapy drugs can influence Oxaliplatin’s action, as it is commonly used in combination with other drugs .

Méthodes De Préparation

The synthesis of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) typically involves the reaction of platinum(2+) salts with oxalic acid and (2-azanidylcyclohexyl)azanide under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and solvents to ensure the proper formation of the compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum(2+) ion to a lower oxidation state.

Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Comparaison Avec Des Composés Similaires

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) can be compared with other platinum-based compounds such as:

Oxaliplatin: Used in chemotherapy, particularly for colorectal cancer.

Cisplatin: Another widely used chemotherapy drug.

Carboplatin: Known for its use in treating various cancers with fewer side effects compared to cisplatin. The uniqueness of (2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) lies in its specific ligand structure, which may offer different reactivity and selectivity in its applications.

Activité Biologique

(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+), commonly known as oxaliplatin, is a platinum-based chemotherapeutic agent primarily utilized in the treatment of metastatic colorectal cancer. Its discovery in the 1970s marked a significant advancement in cancer therapy, particularly due to its unique mechanism of action and reduced toxicity compared to earlier platinum compounds like cisplatin.

Chemical Structure and Properties

Oxaliplatin is characterized by its coordination complex, which includes a central platinum(II) ion coordinated to two cyclohexane-1,2-diamine ligands and an oxalate anion. This configuration enhances its stability and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₄Pt |

| Molecular Weight | 397.29 g/mol |

| Chemical Structure | Structure |

The primary mechanism through which oxaliplatin exerts its antitumor effects is by forming DNA adducts, particularly with guanine bases. This interaction distorts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death in rapidly dividing cancer cells. The formation of both interstrand and intrastrand cross-links at the N7 position of guanine bases is crucial for its cytotoxicity.

Antitumor Efficacy

Oxaliplatin has demonstrated significant antitumor activity against various cancers, especially colorectal cancer. Its efficacy is enhanced when used in combination with other agents such as 5-fluorouracil (5-FU) and leucovorin. The combination therapy is referred to as FOLFOX (5-FU, leucovorin, and oxaliplatin), which is the standard treatment for metastatic colorectal cancer.

Case Studies

-

Colorectal Cancer Treatment :

A study involving patients with metastatic colorectal cancer showed that the FOLFOX regimen significantly improved overall survival rates compared to 5-FU alone. The combination therapy led to higher response rates and reduced tumor progression. -

Drug Resistance :

Research has indicated that while oxaliplatin is effective, some patients develop resistance over time. A study optimized drug combinations using lower doses of oxaliplatin alongside other agents, demonstrating enhanced efficacy and reduced resistance development compared to standard dosing regimens.

Pharmacokinetics

Oxaliplatin undergoes non-enzymatic biotransformation after administration, leading to the formation of reactive derivatives that bind covalently to DNA. Its pharmacokinetics are characterized by rapid distribution and elimination, with a half-life ranging from 30 minutes to 2 hours post-infusion.

Toxicity Profile

While oxaliplatin has a better toxicity profile than cisplatin, it can still cause side effects such as peripheral neuropathy, nausea, and myelosuppression. The incidence of these side effects can vary based on dosage and patient-specific factors.

Propriétés

Numéro CAS |

61758-77-8 |

|---|---|

Formule moléculaire |

C₈H₁₄N₂O₄Pt |

Poids moléculaire |

397.3 g/mol |

Nom IUPAC |

(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |

InChI |

InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |

Clé InChI |

DRMCATBEKSVAPL-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |

Synonymes |

[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.